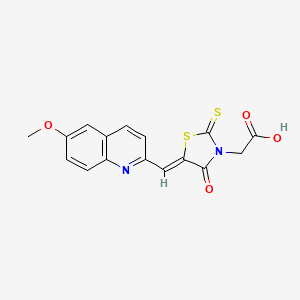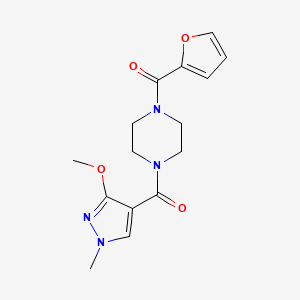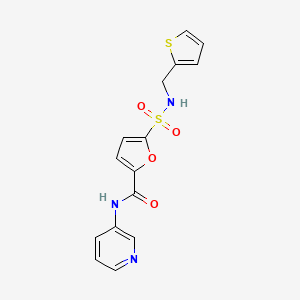
Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate” is a chemical compound. Its structure suggests that it belongs to the class of organic compounds known as quinazolines, which are compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene rings and a pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” could not be retrieved from the available sources .Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have been explored for their potent and selective activities against specific pathogens. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)ethyl carbamates have displayed potent activity against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments like metronidazole or clarithromycin. Such compounds have shown low minimal inhibition concentrations (MICs) against a panel of H. pylori strains, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Similarly, methylsulfanyl-triazoloquinazoline derivatives have been studied for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, demonstrating the broad-spectrum potential of quinazolinone derivatives in antimicrobial therapy (Al-Salahi et al., 2013).
Anti-inflammatory Applications
Research on quinazolin-4-one derivatives has identified compounds with significant anti-inflammatory activity. For example, a study by Kumar and Rajput (2009) synthesized various quinazolin-4-one derivatives, finding that some exhibited a considerable reduction in oedema, comparable to standard drugs. This suggests their utility in developing new anti-inflammatory agents (Kumar & Rajput, 2009).
Antiviral Applications
The exploration of quinazolinone derivatives extends into antiviral research as well. A study focused on the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation reported the creation of new derivatives that displayed weak to good activity against Tobacco mosaic virus (TMV), showcasing the potential of quinazolinone derivatives in antiviral applications (Luo et al., 2012).
Synthesis and Characterization
Quinazolinone derivatives are not only studied for their biological applications but also for their synthesis and physicochemical properties. For instance, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for structural modification within this class of compounds (Kut et al., 2020).
Properties
IUPAC Name |
methyl N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-10(15)12-13-8(14)6-4-2-3-5-7(6)11-9(13)17/h2-5H,1H3,(H,11,17)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMJXOLKHAMXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2672885.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)



![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B2672901.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)

